molecular formula C15H11F2N3O4S B129616 6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one CAS No. 449808-50-8

6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one

Cat. No.: B129616
CAS No.: 449808-50-8
M. Wt: 367.3 g/mol
InChI Key: SWNSQQKYEQYRAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one is a useful research compound. Its molecular formula is C15H11F2N3O4S and its molecular weight is 367.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of bromodomain and extraterminal domain (BET) family bromodomains . This compound interacts with enzymes, proteins, and other biomolecules, such as bromodomain-containing proteins, by binding to their active sites. The nature of these interactions involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the binding pocket of the target protein .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the proliferation of cancer cells by disrupting the function of BET bromodomains, leading to altered gene expression and cell cycle arrest . Additionally, it affects cellular metabolism by interfering with metabolic pathways that are crucial for cell growth and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This compound binds to the bromodomain of BET proteins, preventing them from recognizing acetylated lysine residues on histone tails . This inhibition disrupts the recruitment of transcriptional machinery to chromatin, leading to decreased expression of genes involved in cell proliferation and survival . Additionally, it may induce changes in the expression of genes related to apoptosis and cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure may lead to degradation, resulting in reduced efficacy . Long-term effects observed in in vitro and in vivo studies include sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound effectively inhibits BET bromodomains without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including weight loss, organ toxicity, and behavioral changes . Threshold effects have been identified, indicating the optimal dosage range for achieving therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may retain or lose biological activity . These metabolic pathways can affect the compound’s efficacy and toxicity, influencing its overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic effects . The compound’s distribution is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . This compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on BET bromodomains . Targeting signals and post-translational modifications may play a role in directing the compound to its site of action, ensuring its effective interaction with target proteins .

Properties

IUPAC Name

6-(2,4-difluorophenoxy)-8-methyl-2-methylsulfonylpyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3O4S/c1-20-13-8(7-18-15(19-13)25(2,22)23)5-12(14(20)21)24-11-4-3-9(16)6-10(11)17/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNSQQKYEQYRAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.